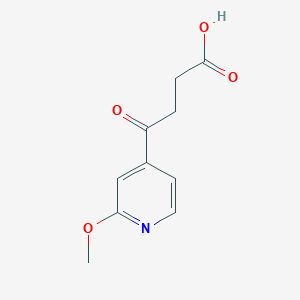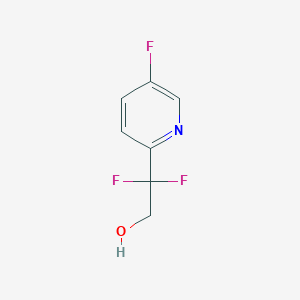
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Overview
Description
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol , also known by its IUPAC name 2,2-difluoro-2-(2-pyridinyl)ethanol , is a chemical compound with the molecular formula C₇H₇F₂NO . It has a molecular weight of 159.14 g/mol . The compound is a solid at room temperature and exhibits the following structural formula:
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and reduction processes. Investigating its reactivity with different reagents and functional groups is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Boiling Point : Not specified in the available data.
- Density : Not specified in the available data.
- Solubility : Investigate its solubility in various solvents.
- Toxicity : Refer to safety information below.
Scientific Research Applications
Environmental Impact and Detection
Perfluorochemicals (PFCs) in Human Exposure Sources
Research has focused on understanding the distribution and concentrations of PFCs in the environment, including indoor air, dust, food, and drinking water. The study highlights the need for attention to neutral PFCs, such as fluorotelomer alcohols (FTOHs), due to their potential harmful effects on human health (Jian et al., 2017).
Renewable Energy and Chemical Production
Bio-Ethanol Reforming for Hydrogen Production
The reforming of bio-ethanol presents a promising method for hydrogen production, utilizing catalysts like Rh and Ni. This research underscores the potential of ethanol, including 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol, in renewable energy applications (Ni et al., 2007).
Fluorination in Organic Synthesis
Aqueous Fluoroalkylation Reactions
The study reviews the progress in aqueous fluoroalkylation, emphasizing the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. This research is relevant for designing pharmaceuticals, agrochemicals, and functional materials with enhanced properties (Song et al., 2018).
Environmental Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals
This review focuses on the biodegradability of fluorine-containing surfactants and their metabolites in the environment, highlighting the role of microbial degradation in understanding the environmental fate of such compounds (Liu & Mejia Avendaño, 2013).
Material Science and Polymer Chemistry
Fluorinated Pyrimidines in Cancer Treatment
Advances in fluorine chemistry have contributed to the use of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment, exploring methods for synthesis, and understanding their impact on nucleic acid structure and dynamics (Gmeiner, 2020).
Fluorine in Protein Design
Investigating the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins aims to create proteins with novel chemical and biological properties, such as enhanced stability against chemical and thermal denaturation (Buer & Marsh, 2012).
Safety And Hazards
- Pictograms : GHS05 (Corrosive) and GHS07 (Harmful).
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261, P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362.
- MSDS : Safety Data Sheet
Future Directions
Researchers should explore the compound’s potential applications in pharmaceuticals, materials science, or catalysis. Further studies are needed to elucidate its biological activity and optimize its synthesis.
Please note that the information provided here is based on available data, and further research may yield additional insights. For a more detailed analysis, consult relevant peer-reviewed papers and scientific literature1.
properties
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABAIMEIWVYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



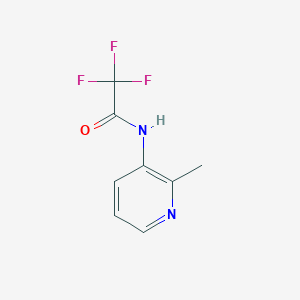


![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
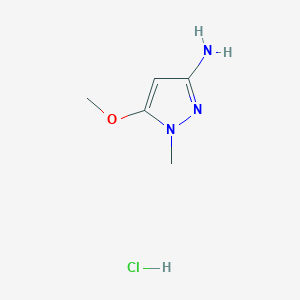
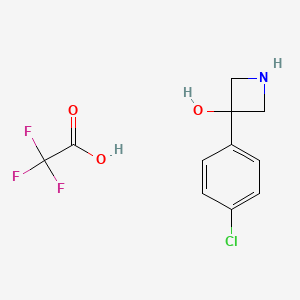
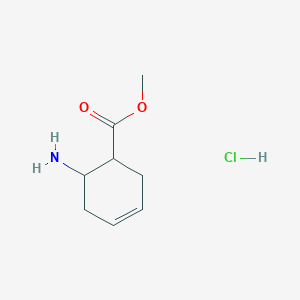
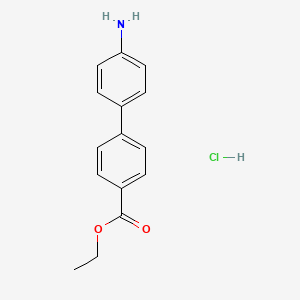
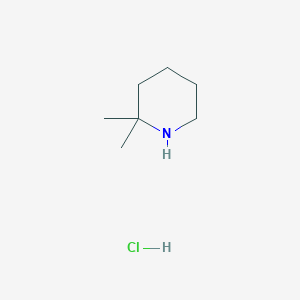
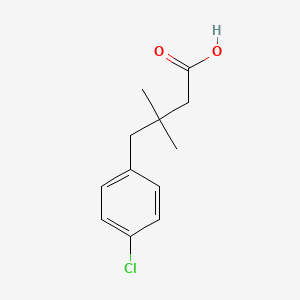
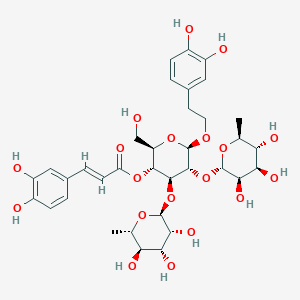
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)
